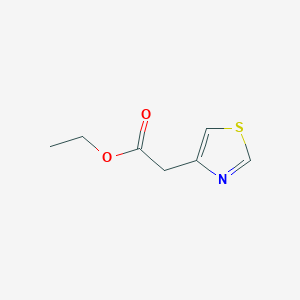

Ethyl 2-(4-Thiazolyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-Thiazolyl)acetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Ethyl 2-(4-Thiazolyl)acetate, also known as 4-Thiazoleacetic acid, ethyl ester, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazoles, in general, are known to interact with various biological targets and exhibit diverse therapeutic roles such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazoles are known to be involved in a wide range of biological activities .

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-Thiazolyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with thiazole in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-Thiazolyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-Thiazolyl)acetate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: this compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Ethyl 2-(4-Thiazolyl)acetate can be compared with other thiazole derivatives such as:

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Thiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness: this compound is unique due to its ethyl ester group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Biological Activity

Ethyl 2-(4-Thiazolyl)acetate, also referred to as 4-Thiazoleacetic acid, ethyl ester, is a thiazole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications across various fields, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Target Interactions

This compound interacts with multiple biological targets, exhibiting a range of therapeutic effects. Thiazoles are known to engage in various biochemical pathways, influencing:

- Antioxidant Activity : The compound exhibits free radical scavenging properties, which are crucial for mitigating oxidative stress.

- Analgesic and Anti-inflammatory Effects : Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to established analgesics like indomethacin .

- Antimicrobial Properties : this compound has shown effectiveness against various pathogens, including bacteria and fungi .

Biochemical Pathways

The compound's biological activities are attributed to its ability to modulate enzyme activities and receptor interactions. For instance, it has been documented to inhibit specific cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests reveal:

- Bacterial Inhibition : The compound shows inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 375 µg/mL .

- Fungal Activity : Notably effective against Candida glabrata and Candida albicans, with zones of inhibition comparable to standard antifungal agents like nystatin .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies have shown:

- Pain Relief : The compound's analgesic activity was assessed through various animal models, demonstrating efficacy similar to that of aspirin .

- Inflammation Reduction : It significantly reduced inflammation markers in tested subjects, supporting its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| Ethyl 2-(4-Methyl-5-thiazolyl)acetate | Antimicrobial, CYP1A2 inhibitor | |

| 2-Aminothiazole | Antimicrobial, anticancer | |

| Thiazole-4-carboxylic acid | Pharmaceutical synthesis |

The ethyl ester group in this compound enhances its solubility and reactivity compared to other derivatives, making it a valuable intermediate for synthesizing more complex therapeutic agents.

Study on Antiplasmodial Activity

A study investigated the antiplasmodial effects of various thiazole derivatives, including this compound. Results indicated promising activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .

In Vivo Anti-inflammatory Study

In a controlled study assessing the anti-inflammatory effects of this compound in animal models, significant reductions in paw edema were observed. The results highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name |

ethyl 2-(1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCBKPOYFXBWBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120155-43-3 |

Source

|

| Record name | ethyl 2-(1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.